molecular formula C15H26O B1198699 6,6,9a-Trimethyldodecahydronaphtho[2,1-b]furan CAS No. 65588-69-4

6,6,9a-Trimethyldodecahydronaphtho[2,1-b]furan

Cat. No. B1198699
CAS RN: 65588-69-4
M. Wt: 222.37 g/mol
InChI Key: IPEPBOBQYDJNON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,6,9a-Trimethyldodecahydronaphtho[2,1-b]furan, also known as 6,6,9a-Trimethyldodecahydronaphtho[2,1-b]furan, is a useful research compound. Its molecular formula is C15H26O and its molecular weight is 222.37 g/mol. The purity is usually 95%.
The exact mass of the compound 6,6,9a-Trimethyldodecahydronaphtho[2,1-b]furan is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality 6,6,9a-Trimethyldodecahydronaphtho[2,1-b]furan suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6,6,9a-Trimethyldodecahydronaphtho[2,1-b]furan including the price, delivery time, and more detailed information at info@benchchem.com.

properties

IUPAC Name

6,6,9a-trimethyl-1,2,3a,4,5,5a,7,8,9,9b-decahydrobenzo[e][1]benzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26O/c1-14(2)8-4-9-15(3)11-7-10-16-12(11)5-6-13(14)15/h11-13H,4-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPEPBOBQYDJNON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC2(C1CCC3C2CCO3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30984167
Record name 6,6,9a-Trimethyldodecahydronaphtho[2,1-b]furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30984167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,6,9a-Trimethyldodecahydronaphtho[2,1-b]furan

CAS RN

65588-69-4
Record name Ambrox
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065588694
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6,6,9a-Trimethyldodecahydronaphtho[2,1-b]furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30984167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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